molecular formula C15H16F3NO B6010691 (2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine

(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine

Katalognummer: B6010691
Molekulargewicht: 283.29 g/mol
InChI-Schlüssel: GIYCMYJLOBWZOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine, also known as FMA-1, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. FMA-1 is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that plays a role in modulating dopaminergic and serotonergic neurotransmission in the brain.

Wirkmechanismus

(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine acts as a selective agonist of TAAR1, which is expressed in various regions of the brain such as the prefrontal cortex, striatum, and hippocampus. TAAR1 activation by this compound leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of intracellular signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, motivation, and cognition. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neurogenesis and synaptic plasticity. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Vorteile Und Einschränkungen Für Laborexperimente

(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine has several advantages as a research tool, including its high selectivity and potency for TAAR1, its ability to modulate dopaminergic and serotonergic neurotransmission, and its potential therapeutic applications in neurological disorders. However, this compound also has some limitations, such as its relatively low solubility in water and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on (2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine, including the investigation of its potential therapeutic applications in neurological disorders such as schizophrenia, depression, and drug addiction. Further studies are also needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound and to identify potential drug targets for the treatment of neurodegenerative diseases. In addition, the development of more selective and potent TAAR1 agonists may lead to the discovery of novel therapeutic agents for the treatment of neurological disorders.

Synthesemethoden

The synthesis of (2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine involves several steps, starting with the reaction of 2-furylmethylamine with 3-(trifluoromethyl)phenylacetic acid to form the corresponding amide. This amide is then reduced with lithium aluminum hydride to give the primary amine, which is further reacted with 1-methyl-2-(bromomethyl)benzene to obtain this compound. The purity and yield of this compound can be improved by using chromatographic techniques such as high-performance liquid chromatography.

Wissenschaftliche Forschungsanwendungen

(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine has been studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, and drug addiction. Studies have shown that TAAR1 agonists such as this compound can modulate the activity of dopaminergic and serotonergic systems in the brain, which are involved in the regulation of mood, motivation, and reward. This compound has also been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases.

Eigenschaften

IUPAC Name

N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO/c1-11(19-10-14-6-3-7-20-14)8-12-4-2-5-13(9-12)15(16,17)18/h2-7,9,11,19H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYCMYJLOBWZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.